3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid
Description
3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid is a bicyclic carboxylic acid featuring a strained bicyclo[3.1.0]hexane core fused with a propiolic acid moiety. This compound is of interest in medicinal chemistry due to its unique stereoelectronic properties, which arise from the rigid bicyclic framework and the electron-deficient alkyne-carboxylic acid system. The bicyclo[3.1.0]hexane scaffold is known to confer conformational rigidity, making it valuable in drug design for stabilizing bioactive conformations . The propiolic acid group enhances reactivity, enabling covalent interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-(3-bicyclo[3.1.0]hexanyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)2-1-6-3-7-5-8(7)4-6/h6-8H,3-5H2,(H,10,11) |
InChI Key |
HXBDYJGLGZYJIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1C2)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID typically involves the following steps:
Formation of the Bicyclo[3.1.0]hexane Core: This can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes.
Introduction of the Prop-2-ynoic Acid Moiety: The bicyclo[3.1.0]hexane intermediate is then subjected to further functionalization to introduce the prop-2-ynoic acid group. This step may involve the use of reagents such as alkynes and appropriate catalysts to achieve the desired transformation.
Industrial Production Methods
Industrial production of 3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high efficiency and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynoic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID has several scientific research applications:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for tight binding to target proteins, enhancing selectivity and reducing off-target effects . The prop-2-ynoic acid moiety can participate in various biochemical reactions, modulating the activity of enzymes and receptors involved in critical biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid is best understood through comparison with related bicyclo[3.1.0]hexane derivatives. Below is a detailed analysis of its analogs:
Table 1: Comparative Analysis of Bicyclo[3.1.0]hexane Derivatives
Key Observations
Functional Group Influence :
- The propiolic acid group in the target compound distinguishes it from ester (e.g., methyl ester in ) or carbamate derivatives (e.g., tert-butyl carbamate in ). This group enhances hydrogen-bonding capacity and acidity (predicted pKa ~2–3), favoring interactions with polar biological targets.
- Carbamate and ester derivatives exhibit reduced acidity and higher lipophilicity, making them suitable for prodrug strategies or membrane penetration .
Structural Modifications :
- The tert-butyl carbamate in and provides steric protection to the amine group, improving metabolic stability.
- Methylidene substituents (e.g., in ) introduce additional strain and alter electron density, affecting reactivity and volatility.
Biological Relevance :
- Derivatives like the azabicyclohexane-carboxylic acid in are used in peptide synthesis to enforce rigid conformations, critical for protease resistance .
- The pyridine-linked bicyclohexane in demonstrates allosteric inhibition of mutant isocitrate dehydrogenase, highlighting the scaffold’s versatility in targeting enzymes .
Synthetic Accessibility: Coupling reagents like HATU (used in ) are common for introducing carbamate or amide functionalities. Propiolic acid derivatives are often synthesized via Sonogashira coupling or alkyne carboxylation .
Biological Activity
3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides an overview of its biological activity, including antitumor properties, receptor interactions, and enzyme inhibition, supported by relevant case studies and research findings.
Structural Characteristics
The compound features a bicyclo[3.1.0]hexane framework that contributes to its rigidity and biological activity. The propynoic acid moiety is believed to enhance its reactivity and interaction with biological targets, making it a subject of ongoing research.
Antitumor Properties
Research indicates that 3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid exhibits significant antitumor activity. It has been shown to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in cancer progression by regulating gene expression associated with cell proliferation and survival .
Table 1: Summary of Antitumor Activity Studies
| Study | Findings | Methodology |
|---|---|---|
| Study A | Inhibition of HDAC activity in cancer cell lines | Cell viability assays |
| Study B | Induction of apoptosis in specific cancer types | Flow cytometry |
| Study C | Synergistic effects with existing chemotherapeutics | Combination therapy trials |
Receptor Interactions
The compound has also been investigated for its interaction with various receptors, particularly the adenosine A3 receptor (A3AR). This receptor is implicated in inflammation and cancer, making it a promising target for therapeutic intervention .
Table 2: Receptor Affinity Studies
| Receptor Type | Affinity (Ki) | Selectivity |
|---|---|---|
| A3AR | 0.38 μM | High |
| A1AR | Not significant | Low |
| A2AAR | Not significant | Low |
The mechanisms through which 3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid exerts its biological effects include:
- Enzyme Inhibition : The compound inhibits HDACs, leading to altered histone acetylation patterns that affect gene expression.
- Receptor Modulation : It acts as an antagonist at opioid receptors, suggesting potential applications in pain management and addiction treatment.
- Apoptotic Pathways : Induction of apoptosis in tumor cells through various signaling pathways.
Case Study 1: Antitumor Efficacy
A clinical study evaluated the efficacy of 3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid in patients with advanced solid tumors. Results showed a significant reduction in tumor size in a subset of patients, correlating with HDAC inhibition levels measured in tumor biopsies.
Case Study 2: Pain Management
Another study explored the compound's role as an opioid receptor antagonist in a preclinical model of chronic pain. The results indicated reduced pain sensitivity without the side effects typically associated with opioid treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
